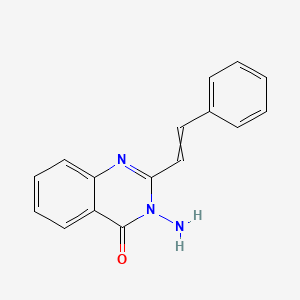

3-Amino-2-styrylquinazolin-4(3H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-2-(2-phenylethenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-11H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNCTXWZROITGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402345 | |

| Record name | 4(3H)-Quinazolinone, 3-amino-2-(2-phenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37649-32-4 | |

| Record name | 4(3H)-Quinazolinone, 3-amino-2-(2-phenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 2 Styrylquinazolin 4 3h One and Analogous Structures

Classical and Conventional Synthetic Approaches

Conventional methods for synthesizing the quinazolinone core often involve multi-step reactions that have been refined over the years. These approaches, while effective, typically require longer reaction times and purification of intermediates at each stage.

Multi-step Reaction Pathways

The construction of 3-amino-substituted quinazolinones frequently begins with readily available precursors and proceeds through several distinct chemical transformations. A prevalent multi-step pathway starts from anthranilic acid. nih.goveurekaselect.com The initial step is typically the acylation of the amino group of anthranilic acid. For instance, reacting anthranilic acid with an acyl chloride, such as 2-chlorobenzoyl chloride, yields an N-acyl anthranilic acid intermediate. nih.gov

This intermediate is then subjected to a dehydration and ring-closure reaction, often by heating with acetic anhydride, to form a 2-substituted-4H-3,1-benzoxazin-4-one. nih.govnih.gov This benzoxazinone (B8607429) is a crucial intermediate. The final step in forming the core structure involves the reaction of the benzoxazinone with hydrazine (B178648) hydrate (B1144303). mdpi.com The hydrazine attacks the carbonyl group of the lactone ring, leading to ring-opening followed by an intramolecular cyclization and dehydration to furnish the 3-amino-quinazolin-4(3H)-one ring system. To obtain the final styryl derivative, an additional condensation step is required between the 3-amino group and a substituted cinnamaldehyde.

Cyclization and Condensation Strategies

Cyclization is the cornerstone of quinazolinone synthesis. The key cyclization step, as outlined above, is the conversion of an N-acylated anthranilic acid derivative into the final heterocyclic system. nih.gov This transformation from an open-chain precursor to a bicyclic structure establishes the fundamental quinazolinone framework.

Condensation reactions are equally vital, particularly for introducing the styryl moiety and other substitutions. A common strategy involves synthesizing a 3-amino-2-methylquinazolin-4(3H)-one intermediate first. nih.gov This intermediate is then condensed with various aromatic aldehydes (benzaldehyde derivatives). nih.govnih.gov The reaction between the primary amino group at the N-3 position and the aldehyde forms a Schiff base (an imine), resulting in a benzylideneamino linkage. This condensation effectively attaches the desired substituted phenyl group, creating structures analogous to the styryl moiety. nih.gov These condensation reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). nih.gov

Utilization of Key Precursors (e.g., Anthranilic Acid Derivatives)

Anthranilic acid and its derivatives are the most fundamental and widely used precursors in the synthesis of quinazolin-4(3H)-ones. eurekaselect.comnih.govnih.govijpsjournal.com Its structure, containing both a carboxylic acid and an amino group on a benzene (B151609) ring in an ortho position, is perfectly primed for the construction of the fused pyrimidine (B1678525) ring of quinazolinone.

The synthesis generally begins with the acylation of the amino group of anthranilic acid, which can be achieved using various acylating agents like acid chlorides or anhydrides. nih.gov This step forms an N-acyl anthranilic acid. Subsequent intramolecular cyclization through dehydration yields a benzoxazinone intermediate. nih.gov This benzoxazinone acts as a versatile synthon, which upon reaction with different primary amines or hydrazine, yields a wide array of N-3 substituted quinazolinones. nih.govscholarsresearchlibrary.com For the synthesis of the title compound, reacting the benzoxazinone intermediate with hydrazine hydrate is the key step to introduce the 3-amino group. mdpi.com Anthranilamide (2-aminobenzamide) is another critical precursor that can be used more directly, for example, by reacting with styrenes in an oxidative cyclization process. mdpi.com

Modern and Sustainable Synthetic Innovations

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally friendly, and sustainable methods. This has led to innovations such as microwave-assisted synthesis and the development of metal-free catalytic systems for quinazolinone formation.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. eurekaselect.combohrium.com The synthesis of 3-amino-quinazolin-4(3H)-one derivatives has significantly benefited from this technology. mdpi.com

In a typical comparison, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one via conventional refluxing required 10 hours to achieve a 79% yield. bohrium.com In stark contrast, when the same reaction was performed using a commercial microwave oven (800W), the reaction time was drastically reduced to just 5 minutes, while the product yield improved to 87%. bohrium.com This remarkable enhancement in reaction rate and efficiency is attributed to the direct and uniform heating of the reaction mixture by microwave irradiation, which avoids localized overheating and reduces the formation of byproducts. eurekaselect.com This method not only saves significant time and energy but also aligns with the principles of green chemistry. mdpi.com

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (800W) |

|---|---|---|

| Reaction Time | 10 hours | 5 minutes |

| Yield | 79% | 87% |

Metal-Free Catalytic Methods in Quinazolinone Formation

The use of transition metals as catalysts is common in organic synthesis, but concerns about their cost, toxicity, and potential contamination of the final products have driven the development of metal-free alternatives. mdpi.com For quinazolinone synthesis, several innovative metal-free protocols have been reported.

One such method involves the direct synthesis of quinazolin-4(3H)-ones from o-aminobenzamide and styrenes using di-tert-butyl peroxide (DTBP) as an oxidant and p-toluenesulfonic acid (p-TsOH) as an additive, completely avoiding the need for a transition metal catalyst. mdpi.com Another approach utilizes visible light and a photocatalyst like fluorescein (B123965) to induce the condensation cyclization of 2-aminobenzamides and aldehydes, offering a green and simple route to these heterocyclic compounds. rsc.org Furthermore, iodine-catalyzed reactions have been successfully employed to synthesize quinazolinones from o-aminobenzamide and alkenes/alkynes, providing another efficient metal-free pathway. mdpi.com These methods are advantageous as they often proceed under mild conditions, tolerate a broad range of functional groups, and reduce the environmental impact associated with metal catalysts. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling for Styryl Moieties

The introduction of the styryl group at the 2-position of the quinazolinone scaffold is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Mizoroki-Heck reaction. wikipedia.orgorganic-chemistry.org This powerful carbon-carbon bond-forming reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org The catalytic cycle typically involves the oxidative addition of the organic halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the substituted alkene product and regenerate the catalyst. mdpi.comchim.it

This methodology provides a versatile route to 2-styrylquinazolines from appropriate precursors, such as 2-halo-quinazolines. nih.gov The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are optimized to ensure high yields and selectivity. mdpi.com The use of phosphine-free palladium catalysts has also been explored as a more sustainable approach. nih.gov This strategic bond formation is fundamental to accessing the core structure of 3-amino-2-styrylquinazolin-4(3H)-one.

Strategies for Structural Derivatization and Modification

Once the this compound core is synthesized, its structure can be extensively modified to generate a wide array of analogs. These modifications are typically aimed at exploring structure-activity relationships for various applications. Key strategies include the derivatization of the 3-amino group, the integration of other heterocyclic systems, and the introduction of substituents onto the quinazolinone ring itself.

Synthesis of Schiff Bases and Hydrazone Derivatives

The primary amino group at the 3-position of the quinazolinone ring is a versatile handle for derivatization, most commonly through condensation reactions with carbonyl compounds to form Schiff bases (imines) or hydrazones. ekb.egmdpi.com

The reaction of 3-amino-2-substituted-quinazolin-4(3H)-ones with various aromatic or heteroaromatic aldehydes leads to the formation of the corresponding Schiff bases. nih.govresearchgate.netnih.govzenodo.org This condensation is typically carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid). researchgate.netnih.gov A wide range of aldehydes, including substituted benzaldehydes (e.g., p-nitrobenzaldehyde, p-hydroxybenzaldehyde, anisaldehyde) and other aldehydes like cinnamaldehyde, can be used to generate a diverse library of derivatives. nih.gov

Similarly, hydrazone derivatives can be prepared from related quinazolinone precursors. For instance, 2-hydrazinylquinazolin-4(3H)-one can be reacted with different carbonyl compounds to yield the corresponding hydrazone derivatives. mdpi.com These reactions provide a straightforward method for extending the molecular framework and introducing new functional groups. ekb.egmdpi.com

Integration of Diverse Heterocyclic Moieties (e.g., Thiadiazoles, Thiazoles, Triazoles, Oxadiazoles)

To further enhance structural diversity, other heterocyclic rings can be synthesized onto the quinazolinone scaffold. This strategy often involves multi-step synthetic sequences starting from a functionalized quinazolinone precursor.

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) moieties are commonly introduced by synthesizing a thiosemicarbazide (B42300) intermediate from a quinazolinone hydrazide, followed by cyclization. nih.govnih.govsbq.org.br The cyclization can be achieved using various reagents, and the resulting 2-amino-1,3,4-thiadiazole (B1665364) can be further modified. nih.govmjcce.org.mkencyclopedia.pub These derivatives have garnered significant attention in medicinal chemistry. nih.gov Palladium-catalyzed Suzuki cross-coupling has also been employed to link quinazoline (B50416) and 1,3,4-thiadiazole scaffolds. mdpi.com

Thiazoles: Thiazole (B1198619) rings can be incorporated through methods like the Hantzsch reaction, starting from thiosemicarbazone derivatives of quinazolinones. mjcce.org.mknih.gov These reactions build the thiazole ring by reacting a thioamide with an α-haloketone or ester. mjcce.org.mk

Triazoles: 1,2,4-Triazole rings can be formed from thiosemicarbazide precursors. nih.gov For example, 3-amino-quinazolinone can be treated with chloroacetyl chloride, and the resulting intermediate can react with a triazole thiol to form a quinazolinone-triazole hybrid. nih.gov These hybrid structures are of interest for their potential biological activities. nih.gov

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often starts from an acid hydrazide precursor, which is then cyclized. nih.govnih.govopenmedicinalchemistryjournal.comjchemrev.comjchemrev.comnih.gov Common methods involve reacting the acid hydrazide with reagents like carbon disulfide (for oxadiazole-thiones) or using dehydrating agents such as phosphorus oxychloride to cyclize diacylhydrazine intermediates. nih.govnih.gov

These synthetic routes allow for the creation of complex hybrid molecules that combine the quinazolinone core with other important heterocyclic pharmacophores.

Introduction of Various Substituents on the Quinazolinone Core

Modifying the carbocyclic part of the quinazolinone system is another important strategy for creating analogs. This is typically achieved by starting the synthesis with a substituted anthranilic acid or a related precursor. mdpi.com For example, using 5-bromoanthranilic acid or 5-nitroanthranilic acid will result in a quinazolinone ring bearing a bromine or nitro group at the 6-position, respectively. mdpi.comekb.eg

These substituents can alter the electronic properties and steric profile of the molecule. A variety of substituted precursors are commercially available or can be synthesized, allowing for the introduction of groups such as methyl, chloro, fluoro, and nitro at different positions on the benzene ring. mdpi.com Microwave-assisted green chemistry protocols have been developed for the efficient synthesis of such substituted 3-amino-2-methyl-quinazolin-4(3H)-ones. mdpi.com

Spectroscopic and Analytical Characterization Methods for Compound Confirmation

The structural elucidation of newly synthesized this compound and its derivatives is unequivocally established through a combination of modern spectroscopic and analytical techniques. ekb.egrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands confirm the presence of the quinazolinone carbonyl group (C=O) typically around 1664-1678 cm⁻¹, the imine (C=N) group of Schiff bases around 1607-1629 cm⁻¹, and N-H stretching vibrations for the amino group around 3313-3467 cm⁻¹. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise arrangement of atoms. mdpi.comsifisheriessciences.com

In ¹H NMR spectra, protons of the quinazolinone ring and the styryl moiety appear in the aromatic region (typically δ 7.0-8.5 ppm). nih.gov The proton of a Schiff base's imine group (N=CH) gives a characteristic singlet signal often found downfield (δ 7.9-9.9 ppm). ekb.egnih.gov The protons of the NH₂ group at the 3-position appear as a singlet, for instance, around δ 5.51 ppm.

¹³C NMR spectra provide information on the carbon framework. The carbonyl carbon (C=O) of the quinazolinone ring is typically observed at δ ~161.5 ppm, while the carbons of the aromatic rings and the C=N bond appear at their characteristic chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to corroborate their elemental composition, often through high-resolution mass spectrometry (HRMS). nih.govrsc.org

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which is compared with the calculated values for the proposed structure to confirm the empirical formula. ekb.eg

Together, these methods provide a comprehensive and unambiguous confirmation of the chemical structures of the target compounds. ekb.egnih.govrsc.org

Structure Activity Relationship Sar Studies of 3 Amino 2 Styrylquinazolin 4 3h One Derivatives

Positional and Substituent Effects on Biological Activity (e.g., Positions 2, 3, 6, 8)

The quinazolinone scaffold offers several positions for substitution, and modifications at these sites can significantly impact the pharmacological profile of the resulting derivatives.

Position 2: The substituent at the 2-position of the quinazolinone ring is a critical determinant of biological activity. The presence of a styryl group at this position has been shown to enhance antimicrobial activity. mdpi.com The nature of the substituent on the styryl ring itself also plays a vital role. For instance, a 4-nitrostyryl group at the C-2 position has been associated with potent antileishmanial activity. nih.gov

Position 3: The amino group at the 3-position is a key feature of this series of compounds. The introduction of an amine functionality at this position provides an additional hydrogen bond participant, which can alter physicochemical properties and biological target affinity. mdpi.com Modifications at this position, such as the introduction of substituted phenyl moieties (e.g., methyl, methoxy, nitro, or halogen), have been shown to be beneficial for improving antimalarial activities. nih.gov For example, 2,3-disubstituted-4(3H)-quinazolinones with a phenyl group at C-2 and a benzyl (B1604629) group at C-3 have demonstrated promising in vitro antileishmanial activity. nih.gov

Positions 6 and 8: Substitutions on the benzene (B151609) ring of the quinazolinone core, particularly at positions 6 and 8, have been explored to modulate activity. For example, 6-bromo-2-styrylquinazolin-4-ones generally exhibit enhanced inhibitory activity against cancer cell lines compared to their 6-aryl-substituted counterparts. mdpi.com However, replacing the 6-bromo group with a 4-fluorophenyl group can diminish activity against some cell lines. mdpi.com

The following table summarizes the effects of various substituents at different positions on the biological activity of 2-styrylquinazolin-4(3H)-one derivatives.

| Position | Substituent | Effect on Biological Activity | Reference |

| 2 | 4-Nitrostyryl | Potent antileishmanial activity | nih.gov |

| 3 | Substituted Phenyl | Improved antimalarial activity | nih.gov |

| 3 | Benzyl | Promising in vitro antileishmanial activity | nih.gov |

| 6 | Bromo | Enhanced anticancer activity | mdpi.com |

| 6 | 4-Fluorophenyl | Diminished anticancer activity | mdpi.com |

Impact of the Styryl Moiety on Pharmacological Efficacy

The styryl moiety at the 2-position is a defining feature of this class of compounds and is crucial for their biological activity. Extensive SAR studies have revealed that the entire styrylquinazolin-4(3H)-one scaffold is necessary for activities such as inhibition of tubulin polymerization and antimicrobial effects. mdpi.com The presence of the 2-styryl group has been specifically linked to enhanced antimicrobial activity in various quinazolinone derivatives. mdpi.com

The substitution pattern on the phenyl ring of the styryl moiety also significantly influences pharmacological efficacy. For example, a 2-(3-methoxystyryl) derivative showed moderate activity against the MCF-7 breast cancer cell line. mdpi.com In another study, a derivative with a 4-cyanostyryl group was found to be an effective antibiotic. mdpi.com The presence of a 4-nitrostyryl group led to a compound with promising antileishmanial activity. nih.govresearchgate.net These findings underscore the importance of the electronic and steric properties of the substituents on the styryl ring in modulating the biological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel compounds and guiding the design of more potent therapeutic agents.

Several 3D-QSAR studies have been conducted on quinazolinone derivatives to understand the structural requirements for their biological activities. nih.govnih.govijper.org These models are typically developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov For instance, robust 3D-QSAR models have been developed for quinazoline-4(3H)-one analogs as EGFR inhibitors, which were then used to design new, more potent compounds. nih.gov

The contour maps generated from these QSAR models provide crucial information about the favorable and unfavorable regions for different structural properties (e.g., steric, electrostatic) around the molecule. This information helps in identifying key structural features that can be modified to enhance biological activity. nih.gov The predictive power of these models is validated through internal and external validation methods, ensuring their reliability for designing novel compounds. nih.govnih.gov

Computational and In Silico Approaches to SAR Elucidation

In addition to QSAR, other computational and in silico methods play a significant role in elucidating the SAR of 3-Amino-2-styrylquinazolin-4(3H)-one derivatives. Molecular docking is a widely used technique to predict the binding orientation of a ligand to its target protein and to understand the nature of the interactions. nih.govnih.gov

Molecular docking studies have been employed to understand the binding modes of 2-styrylquinazolin-4(3H)-one derivatives with various biological targets. For example, docking studies have been conducted to understand the binding of these compounds to the active sites of enzymes like dihydrofolate reductase and thymidylate synthase. mdpi.com The insights gained from these studies help in explaining the observed biological activities and in designing new derivatives with improved binding affinity.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to assess the pharmacokinetic properties of the designed compounds at an early stage of drug discovery. nih.gov These computational approaches, in conjunction with experimental studies, provide a comprehensive understanding of the SAR, thereby accelerating the process of developing new and effective therapeutic agents based on the this compound scaffold.

Mechanistic Insights and Molecular Interactions of 3 Amino 2 Styrylquinazolin 4 3h One

Elucidation of Molecular Mechanisms of Action

The anticancer properties of 2-styrylquinazolin-4(3H)-one derivatives, a class to which 3-amino-2-styrylquinazolin-4(3H)-one belongs, are significantly attributed to their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. nih.govacs.org This mechanism is central to the function of antimitotic agents, which interfere with the formation of the mitotic spindle, a structure essential for cell division. The consequence of this disruption is cell cycle arrest, typically in the G2/M phase, which ultimately triggers apoptosis or programmed cell death. rsc.orgnih.gov

Research has revealed that these compounds can act as broad-spectrum cytotoxic agents against a variety of human cancer cell lines, including those of the colon (HT29), breast (MCF-7), and lung (H460). rsc.orgnih.gov Structure-activity relationship studies indicate that the entire quinazolinone structure is necessary for this activity. nih.gov Molecular modeling has further elucidated that these quinazolinone derivatives can dock effectively within the colchicine (B1669291) binding pocket of tubulin, a well-known site for tubulin polymerization inhibitors. rsc.orgnih.gov For instance, compounds like 2-(2-methoxystyryl)quinazolin-4(3H)-one have been shown to reduce microtubule formation, consistent with tubulin inhibition, and induce G2 + M cell cycle arrest. rsc.orgnih.gov

While tubulin inhibition is a primary mechanism, other pathways may contribute to the anticancer effects of the broader quinazolinone class. These include the inhibition of enzymes crucial for cancer cell survival and proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.gov Additionally, some related 3-amino-2-methyl-quinazolin-4(3H)-one derivatives have been investigated for their ability to bind to and photodegrade DNA, suggesting that interactions with nucleic acids could be another potential, albeit less characterized, mechanism of anticancer action for this structural class. researchgate.netmdpi.com

The antimicrobial activity of this compound and related compounds is often linked to the inhibition of bacterial DNA gyrase. nih.govmdpi.com This essential enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. nih.govmdpi.com By targeting the ATPase domain of the GyrB subunit, these compounds can block the energy supply for the enzyme's function, leading to a disruption of crucial cellular processes and ultimately bacterial cell death. nih.gov This makes DNA gyrase an attractive target as it is present in bacteria but not in higher eukaryotes. nih.gov

In silico molecular docking studies have supported this mechanism, showing that quinazolinone derivatives can fit into the active site of the DNA gyrase enzyme. nih.govmdpi.com These studies help to understand the potential intermolecular interactions between the compound and the enzyme's binding site. nih.gov

Another proposed mechanism for some quinazolinone derivatives is the interference with bacterial cell wall synthesis. nih.gov The bacterial cell wall's integrity, primarily maintained by a peptidoglycan layer, is critical for survival, protecting the bacterium from osmotic stress. basicmedicalkey.comveterinaria.unsa.ba Certain derivatives are thought to inhibit the DD-transpeptidases involved in the cross-linking of peptidoglycan strands. nih.gov This inhibition weakens the cell wall, rendering the bacterium susceptible to lysis and death. basicmedicalkey.comveterinaria.unsa.ba For example, (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one has been identified as an effective antibiotic against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting cell wall biosynthesis. nih.gov

The anti-inflammatory effects of compounds related to this compound are primarily understood through their inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govnih.gov These two enzymes are pivotal in the metabolism of arachidonic acid, a key precursor to pro-inflammatory mediators. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), while the LOX pathway produces leukotrienes. nih.gov Both prostaglandins and leukotrienes are heavily involved in initiating and sustaining inflammatory responses. nih.gov

Inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target the COX pathway. nih.gov Molecular docking studies on related 3-amino-2-phenylquinazoline-4(3H)-one derivatives have been performed to evaluate their potential as selective COX-2 inhibitors. ub.ac.id Selective inhibition of COX-2 is a desirable attribute as it may reduce the gastrointestinal side effects associated with the inhibition of the COX-1 isoform. ub.ac.id The research suggests that certain derivatives can exhibit selective COX-2 inhibitory activity, supported by favorable binding scores and interactions with key amino acid residues within the COX-2 binding site. ub.ac.id

Advanced Computational Chemistry and Molecular Docking Simulations

Advanced computational techniques, particularly molecular docking, have been pivotal in exploring the interactions between this compound derivatives and various biological targets. These simulations provide detailed insights into the specific binding modes and intermolecular forces at play.

Tubulin: As an anticancer target, docking studies have shown that 2-styrylquinazolin-4(3H)-one derivatives fit well into the colchicine binding pocket of tubulin. rsc.orgnih.gov Key interactions include hydrogen bonds and hydrophobic interactions with residues such as Cys241, Leu255, Ile378, and Lys254, which are crucial for stabilizing the ligand-protein complex and inhibiting tubulin polymerization. brieflands.com

DNA Gyrase: For antimicrobial action, docking simulations have been performed against the DNA gyrase enzyme, a validated bacterial target. nih.govmdpi.com These studies predict that the quinazolinone scaffold can bind effectively within the ATP-binding site of the GyrB subunit, interacting with key amino acid residues and disrupting the enzyme's function. nih.govnih.gov

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): These enzymes are established targets for anticancer therapy. In silico docking studies for a series of 6-aryl-2-styrylquinazolin-4(3H)-ones were conducted to understand their hypothetical binding motifs within the active sites of DHFR and TS, suggesting these as potential mechanisms for their cytotoxic activity. nih.gov

GABA(A) Receptor: In the context of anticonvulsant activity, the gamma-aminobutyric acid (GABA) receptor is a key target. Molecular docking of related thioxoquinazoline derivatives has been used to investigate their binding interactions within this receptor, providing a basis for their potential neurological effects. scispace.com

These computational analyses are crucial for structure-based drug design, allowing researchers to visualize and understand the molecular basis of the observed biological activities and to rationally design more potent and selective inhibitors.

Molecular docking simulations are extensively used to predict the binding affinity and the most stable conformation of a ligand within a protein's active site. This predictive power is essential for prioritizing compounds for synthesis and experimental testing.

The binding affinity is often quantified by a docking score or an estimated binding energy, typically expressed in kcal/mol. nih.gov A lower, more negative binding energy suggests a more stable and favorable interaction between the ligand and the protein. For instance, docking studies of novel quinazolinone Schiff base derivatives against DNA gyrase yielded dock score values between -5.96 and -8.58 kcal/mol, indicating strong potential for inhibition. nih.gov Similarly, docking of a 3-amino-2-phenylquinazoline-4(3H)-one derivative against COX-2 resulted in a rerank score of -85.2374, which was more favorable than its score against COX-1 (-63.9889), suggesting selectivity. ub.ac.id

These simulations also predict the three-dimensional arrangement, or conformation, of the ligand when bound. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues. For example, the docking of spiroisoxazoline compounds into the colchicine binding site of tubulin revealed hydrogen bonding to Cys241 and hydrophobic interactions with residues like Leu255 and Ile378. brieflands.com Understanding the preferred binding conformation is critical for explaining structure-activity relationships and for guiding the chemical modification of the ligand to enhance its binding affinity and biological activity.

Interactive Data Table: Predicted Binding Affinities of Quinazolinone Derivatives

This table summarizes binding affinity data from various molecular docking studies mentioned in the text. Lower scores typically indicate stronger predicted binding.

| Compound Class | Target Protein | Predicted Binding Affinity (Score/Energy) | Reference(s) |

| Quinazolinone Schiff Base Derivatives | DNA Gyrase | -5.96 to -8.58 kcal/mol (Dock Score) | nih.gov |

| 3-Amino-2-phenylquinazoline-4(3H)-one Derivative | COX-2 | -85.2374 (Rerank Score) | ub.ac.id |

| 3-Amino-2-phenylquinazoline-4(3H)-one Derivative | COX-1 | -63.9889 (Rerank Score) | ub.ac.id |

Molecular Dynamics Simulations for Dynamic Binding Behavior

While direct molecular dynamics (MD) simulations specifically for the this compound:DNA complex are not extensively documented in publicly available research, the dynamic behavior of similar quinazolinone-based compounds in complex with biological targets has been explored. MD simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the stability of ligand-protein or ligand-DNA complexes, conformational changes, and the nature of binding interactions.

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Significance in a DNA-Ligand Context |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure over time. | Indicates the stability of the DNA-ligand complex. A stable RMSD suggests a stable binding mode. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each particle (atom, residue, or nucleotide) from its average position. | Highlights flexible regions in both the DNA and the ligand upon binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and DNA over the simulation time. | Identifies key interactions that stabilize the complex and can reveal the specificity of binding. |

| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA estimate the free energy of binding of the ligand to the DNA. | Provides a quantitative measure of the binding affinity. |

These computational approaches would be invaluable in predicting how the styryl and amino substitutions on the quinazolinone core influence the dynamics and thermodynamics of DNA binding.

Investigations into DNA Interaction and Photo-Disruptive Properties

The interaction of quinazolinone derivatives with DNA, particularly their potential for photo-induced damage, is an active area of research. The core structure of this compound combines features known to be important for such activities.

DNA Interaction:

The planar quinazolinone ring system is a key feature that suggests a potential for intercalative binding with DNA. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding can lead to significant structural distortions in the DNA, such as unwinding and lengthening of the helix, which can interfere with cellular processes like replication and transcription.

Furthermore, the amino group at the 3-position and the styryl group at the 2-position can form specific interactions with the DNA grooves. The amino group can act as a hydrogen bond donor, while the styryl moiety can engage in van der Waals and π-stacking interactions within the DNA grooves. Molecular docking studies on similar amino acid-conjugated quinazolinone-Schiff's bases have suggested that such compounds can bind to the minor groove of DNA, with specific interactions favoring A-T rich regions. nih.gov

Photo-Disruptive Properties:

There is growing evidence that certain quinazolinone derivatives can induce DNA damage upon exposure to light, a property known as photo-disruption or photocleavage. mdpi.commdpi.com Studies on 3-amino-2-methyl-quinazolin-4(3H)-ones have shown that these compounds can be photo-active towards plasmid DNA under UVA and UVB irradiation. mdpi.com The mechanism of photo-disruption can vary but often involves the generation of reactive oxygen species (ROS) or direct photochemical reactions with DNA bases.

The styryl group in this compound is a chromophore that can absorb UV-Vis light. Upon photoexcitation, the molecule can be promoted to an excited state, from which it can initiate chemical reactions leading to DNA strand scission. Research on 2-styryl-4-aminoquinazoline derivatives has demonstrated their ability to cause significant DNA double-strand breaks. nih.gov

Table 2: Summary of Research Findings on Related Quinazolinone Derivatives

| Compound Class | Key Findings Related to DNA Interaction | Reference |

| 3-Amino-2-methyl-quinazolin-4(3H)-ones | Found to be photo-active towards plasmid DNA under UVA and UVB irradiation. Molecular docking studies indicated satisfactory binding to DNA. | mdpi.com |

| 2-Styryl-4-aminoquinazoline derivatives | Demonstrated the ability to intercalate into DNA and cause significant DNA double-strand breaks. | nih.gov |

| Amino acid conjugated quinazolinone-Schiff's bases | Molecular docking studies suggested binding to the minor groove of DNA, particularly in A-T rich regions. | nih.gov |

Future Perspectives and Research Trajectories for 3 Amino 2 Styrylquinazolin 4 3h One

Rational Design and Synthesis of Novel, Highly Potent Derivatives

The rational design of new derivatives based on the 3-Amino-2-styrylquinazolin-4(3H)-one scaffold is a primary avenue for enhancing therapeutic efficacy. Structure-Activity Relationship (SAR) studies are fundamental to this process, indicating that modifications to the quinazolinone system can significantly alter its biological activity by changing its physicochemical properties. nih.gov For instance, the introduction of different substituents on the styryl ring or modifications at the 3-amino position can be systematically explored.

Key synthetic strategies for generating diverse libraries of these derivatives include:

Microwave-Assisted Synthesis: This technique offers rapid and efficient synthesis of quinazolinone derivatives, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.net Studies have demonstrated successful synthesis of 3-amino-2-substituted quinazolin-4(3H)-ones in minutes using microwave irradiation, a significant reduction from the hours required for conventional refluxing.

One-Pot Multicomponent Reactions: These reactions allow for the assembly of complex molecules from simple starting materials in a single step, improving efficiency and reducing waste. researchgate.net

Green Chemistry Approaches: Utilizing environmentally friendly solvents like ethanol-water mixtures and catalysts can make the synthesis process more sustainable. researchgate.net

The goal is to create derivatives with improved potency, selectivity, and pharmacokinetic profiles. For example, SAR studies on other quinazolinone series have shown that the presence of a chlorine atom at specific positions can enhance anticonvulsant activity, while a 2-amino phenyl group at position 3 also proved beneficial. nih.gov Similar systematic explorations for this compound are warranted.

Table 1: Comparison of Synthetic Methodologies for Quinazolinone Derivatives

| Methodology | Reaction Time | Yield (%) | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Conventional Heating (Reflux) | ~10 hours | 79 | Standard, widely used method | |

| Microwave Irradiation | ~5 minutes | 87 | Rapid, higher yield, energy efficient | |

| Tandem Microwave-Assisted Green Process | 20-33 minutes | 31-85 | Efficient, environmentally friendly | mdpi.com |

Identification and Validation of New Molecular Targets

While quinazolinones are known to interact with a broad range of biological targets, the specific molecular interactions of this compound are not fully characterized. A key research trajectory involves identifying and validating its molecular targets to understand its mechanism of action.

Initial investigations can be guided by the known activities of structurally related compounds. For example, various 2-styrylquinazolin-4(3H)-one derivatives have been identified as broad-spectrum cytotoxic compounds that inhibit tubulin polymerization, docking into the colchicine (B1669291) binding pocket. nih.gov This suggests that tubulin could be a potential target for this compound and its analogues. Other known targets for the broader quinazolinone class include matrix metalloproteinase-13 (MMP-13), which is implicated in osteoarthritis, and the epidermal growth factor receptor (EGFR). nih.govfrontiersin.org

Phenotypic screening, which assesses the effects of a compound on cell behavior without a preconceived target, provides an unbiased approach to discovering novel mechanisms of action. nih.gov Hits from such screens can then be subjected to target deconvolution techniques to identify the specific protein(s) with which the compound interacts. Subsequent validation using biochemical and biophysical assays is crucial to confirm the engagement and functional modulation of the identified target.

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer powerful tools to accelerate the development of this compound derivatives. nih.govnih.gov These computational approaches can be applied across the drug design pipeline.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build robust QSAR models that correlate the chemical structures of quinazolinone derivatives with their biological activities. nih.govnih.govyoutube.com These models can predict the potency of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov 3D-QSAR models, such as CoMFA and CoMSIA, provide contour maps that visualize the regions where steric, electrostatic, and other properties should be modified to enhance activity. nih.gov

Virtual Screening and Molecular Docking: AI can be used to screen large virtual libraries of compounds against the three-dimensional structure of a potential protein target. frontiersin.org Molecular docking simulations predict the binding mode and affinity of derivatives within the target's active site, providing insights into the key interactions that drive potency and selectivity. doi.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.govharvard.edu By learning from existing data on active quinazolinones, these models can propose novel this compound derivatives that are optimized for specific targets and possess favorable pharmacokinetic profiles. iomcworld.org

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds in the early stages of design, helping to reduce late-stage failures. nih.govnih.gov

The integration of these AI/ML techniques creates an iterative design-predict-synthesize-test cycle, significantly shortening the timeline and reducing the costs associated with discovering novel drug candidates. iomcworld.orgyoutube.com

Development of Scalable and Environmentally Benign Manufacturing Processes

As promising candidates emerge, the development of scalable and sustainable manufacturing processes becomes critical. Traditional chemical syntheses often involve hazardous solvents, expensive catalysts, and harsh reaction conditions. researchgate.net Future research will focus on "green chemistry" principles to create manufacturing routes for this compound that are both economically viable and environmentally responsible.

Key areas of development include:

Use of Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water or ethanol (B145695) is a primary goal. researchgate.net The development of efficient and recyclable catalysts, such as iron-based catalysts or biocompatible ionic liquids, can minimize waste and environmental impact. researchgate.netnih.govacs.org

Transition Metal-Free Synthesis: Exploring synthetic pathways that avoid the use of expensive and potentially toxic transition-metal catalysts is an important objective. researchgate.net For example, methods using oxygen as a green oxidant and a simple organic base have been developed for synthesizing 2-phenylquinazolin-4(3H)-ones. researchgate.net

Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved safety, consistency, and scalability. This technology can be adapted for the large-scale production of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes waste generation. acs.org

By focusing on these green and scalable methodologies, the future production of this compound and its derivatives can be aligned with modern standards of sustainable chemical manufacturing.

常见问题

Basic Research Questions

Q. What are the primary challenges in synthesizing 3-Amino-2-styrylquinazolin-4(3H)-one, and what methodological approaches can address them?

- Key Challenges : The synthesis of (E)-3-amino-2-styrylquinazolin-4(3H)-one is complicated by competing Michael adduct formation (e.g., compound 10 in Scheme 3), leading to reduced yields (~10% in sulfonylation steps). Multistep procedures and complex purification further hinder scalability .

- Methodological Solutions : Optimize reaction conditions (e.g., microwave-assisted synthesis for faster cyclization), use anhydrous zinc chloride as a catalyst for condensation, or employ alternative cyclizing agents like pyridine to suppress byproducts. Purification via column chromatography or recrystallization can isolate the target compound .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Techniques : IR, H NMR, and mass spectrometry (ESI) are essential.

- Key Data :

- IR : Look for N–H stretching (~3355 cm) and C=O vibrations (~1617 cm) .

- H NMR : Aromatic protons (δ 7.53–8.15 ppm) and NH signals (δ ~8.15 ppm) confirm the quinazolinone core and styryl substituent .

- Mass Spec : The molecular ion peak [M+H] at m/z 237.19 validates the molecular weight .

Q. What in vitro biological activities have been reported for quinazolin-4(3H)-one derivatives, and which assays are commonly used?

- Reported Activities : Antimicrobial (against S. aureus, E. coli), anti-inflammatory (COX-2 inhibition), and analgesic properties .

- Assays :

- Antimicrobial : Broth microdilution (MIC determination) .

- Anti-inflammatory : Carrageenan-induced paw edema in rodents .

- Analgesic : Hot-plate or acetic acid writhing tests .

Advanced Research Questions

Q. How can researchers mitigate Michael adduct formation during the synthesis of this compound?

- Strategies :

- Steric Hindrance : Introduce bulky substituents on the styryl group to reduce nucleophilic attack.

- Catalytic Control : Use Lewis acids (e.g., ZnCl) to direct regioselectivity during condensation .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may disfavor adduct formation compared to protic solvents .

Q. What advanced methodologies are recommended for evaluating the anticholinesterase and antiamyloid activity of quinazolinone derivatives?

- Anticholinesterase :

- Ellman Assay : Measure acetylcholinesterase (AChE) inhibition via spectrophotometric detection of thiocholine-dithiobisnitrobenzoate adducts at 412 nm .

- Antiamyloid :

- Congo Red Binding : Monitor β-amyloid (1–42) aggregation by fluorescence quenching or turbidity assays .

Q. How can computational modeling enhance mechanistic studies of this compound?

- Approaches :

- Docking Studies : Simulate interactions with target proteins (e.g., COX-2, AChE) to identify key binding residues and optimize lead compounds .

- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to predict in vivo efficacy .

- QSAR Models : Derive quantitative structure-activity relationships using descriptors like logP, H-bond acceptors, and topological polar surface area .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in reported yields for sulfonylation reactions involving quinazolinone intermediates?

- Root Causes : Variations in reagent purity (e.g., 4-acetamidobenzenesulfonyl chloride), solvent traces, or temperature gradients during exothermic steps .

- Resolution :

- Standardized Protocols : Adopt anhydrous conditions and pre-dry reagents.

- Byproduct Tracking : Use LC-MS or TLC to monitor side reactions (e.g., tetramide 13 formation) .

- Yield Optimization : Replace sulfonylation with alternative functionalization (e.g., alkylation or Sonogashira coupling) .

Methodological Best Practices

- Synthesis : Prioritize microwave-assisted methods for faster, cleaner reactions .

- Characterization : Combine XRD (for crystal structure) with C NMR to resolve ambiguity in substituent positioning .

- Biological Testing : Include positive controls (e.g., donepezil for AChE inhibition) and triplicate measurements to ensure statistical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。